2-(3-Quinolyl)aniline
Description
Properties
IUPAC Name |
2-quinolin-3-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-14-7-3-2-6-13(14)12-9-11-5-1-4-8-15(11)17-10-12/h1-10H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFVBFWEZZFAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Mechanistic Investigations
Elucidation of Key Mechanistic Pathways in Quinolyl Aniline (B41778) Formation
The formation of quinoline (B57606) derivatives from anilines is primarily understood through several key mechanistic pathways, including the Friedländer synthesis, the Skraup-Doebner-von Miller reaction, and various transition-metal-catalyzed cyclizations.
The Friedländer Synthesis is a fundamental reaction that condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. organic-chemistry.org To form a 2-(3-Quinolyl)aniline structure via this route, a plausible pathway would involve the reaction of 2-aminobenzaldehyde (B1207257) with a substituted acetophenone (B1666503) bearing an amino group. Two primary mechanistic routes are proposed for the Friedländer synthesis. wikipedia.org
Aldol-First Pathway: The reaction begins with an aldol (B89426) condensation between the two carbonyl reactants. This is followed by cyclization and dehydration (loss of water) to form an imine, which then aromatizes to the quinoline product. wikipedia.orgalfa-chemistry.com
Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the 2-amino group of the benzaldehyde (B42025) and the ketone. This intermediate then undergoes an intramolecular aldol-type reaction, followed by dehydration to yield the final quinoline. wikipedia.org
The Skraup-Doebner-von Miller reaction is another classical method that synthesizes quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds. iipseries.orgwikipedia.org In the Skraup synthesis, the α,β-unsaturated aldehyde (acrolein) is typically formed in situ from the dehydration of glycerol (B35011). iipseries.org A key mechanistic proposal for this family of reactions involves a fragmentation-recombination mechanism . nih.gov In this pathway, the aniline first undergoes a conjugate addition to the α,β-unsaturated ketone. This adduct then fragments into an imine and a saturated ketone, which subsequently recombine in a condensation reaction to form a new conjugated imine that proceeds to cyclize and form the quinoline ring. wikipedia.orgnih.gov
Modern approaches often rely on transition-metal catalysis , which enables quinoline synthesis through C-H activation and oxidative annulation strategies. mdpi.com For instance, cobalt(III)-catalyzed C-H activation allows for the direct cyclization of anilines with alkynes to form quinolines. organic-chemistry.orgresearchgate.net Palladium-catalyzed reactions can proceed via the oxidation of allylic alcohols to aldehydes, which then condense with anilines to initiate the cyclization cascade. mdpi.com
Role of Intermediates in Cyclization Reactions
The progression of quinoline synthesis is dictated by a series of reactive intermediates. The stability and reactivity of these intermediates determine the dominant reaction pathway and the final product structure.
In the Friedländer synthesis , the primary intermediates are the initial aldol adduct and the subsequent α,β-unsaturated carbonyl compound , or alternatively, the Schiff base (imine) . wikipedia.org The cyclization proceeds through these key structures, leading to a dihydroquinoline intermediate that rapidly aromatizes.
The Skraup-Doebner-von Miller pathway involves several critical intermediates. The reaction is initiated by the Michael-type conjugate addition of aniline to an α,β-unsaturated carbonyl (like acrolein), forming an aniline propanal intermediate. iipseries.org This is followed by cyclization and dehydration to yield a 1,2-dihydroquinoline , which is then oxidized to the aromatic quinoline. iipseries.org In mechanisms involving fragmentation-recombination, imine and saturated ketone fragments are crucial transient species. nih.gov Some studies have also proposed 1,3-diazetidinium ions as potential intermediates in related cyclizations. acs.org
In catalytic syntheses, the intermediates are often complex and tied to the specific metal used. For example, palladium-catalyzed oxidative cyclization may involve π-allylpalladium species and diazetidine intermediates . mdpi.com The formation of enamines from the condensation of anilines and ketones is another common feature, which then participate in cyclization. nih.gov In some specialized routes, seven-membered ring systems like 1,5-benzothiazepines have been identified as intermediates that undergo a desulfurization and ring contraction to afford the six-membered quinoline core. rsc.org
| Reaction Pathway | Key Intermediates | Reference |
|---|---|---|
| Friedländer Synthesis | Aldol Adduct, Schiff Base (Imine), α,β-Unsaturated Carbonyl | wikipedia.org |
| Skraup Synthesis | Acrolein, Aniline Propanal Adduct, 1,2-Dihydroquinoline | iipseries.org |
| Doebner-von Miller Synthesis | Imine and Ketone Fragments, Conjugated Imine Adduct | wikipedia.orgnih.gov |
| Palladium-Catalyzed Cyclization | π-Allylpalladium Species, Diazetidine Intermediate | mdpi.com |
| Desulfurative Cyclization | 1,5-Benzothiazepine (B1259763) | rsc.org |
Detailed Studies of Bond Formation and Cleavage Processes
The construction of the quinoline ring is a sequence of precisely orchestrated bond formations and cleavages.
Carbon-Nitrogen (C-N) Bond Formation:
Imine/Enamine Formation: A recurring initial step is the condensation of an aniline's amino group with a carbonyl group, forming a C=N double bond (imine) or its tautomer (enamine). This is a critical step in both the Schiff base-first Friedländer pathway and many catalytic cycles. wikipedia.orgnih.gov
Conjugate Addition: In the Skraup-Doebner-von Miller reaction, the first C-N bond is formed via a nucleophilic 1,4-addition (Michael addition) of the aniline to an α,β-unsaturated carbonyl compound. wikipedia.orgacs.org
Carbon-Carbon (C-C) Bond Formation:
Aldol Condensation: In the aldol-first Friedländer pathway, the initial C-C bond is formed between the α-carbon of one ketone and the carbonyl carbon of the 2-aminoaryl ketone. wikipedia.org
Intramolecular Cyclization: The key ring-forming step in most syntheses is an intramolecular electrophilic attack where the electron-rich benzene (B151609) ring of the aniline attacks a carbonyl group or an imine carbon to close the second ring of the quinoline system. iipseries.orgnih.gov
Bond Cleavage Processes:
Dehydration: The loss of water (H₂O) is a powerful thermodynamic driving force in these reactions. It occurs after aldol additions and during the final aromatization step, where a dihydroquinoline intermediate eliminates water to form the stable aromatic quinoline ring. wikipedia.orgalfa-chemistry.com
C-N and C-C Fragmentation: The proposed mechanism for the Doebner-von Miller reaction involves the cleavage of C-C and C-N bonds to form imine and ketone fragments, which then recombine. nih.gov
Desulfurization: In syntheses proceeding through thiazepine intermediates, the final step involves the cleavage of two C-S bonds, mediated by reagents like iodine, to yield the quinoline product. rsc.org
Mechanistic Insights into Catalytic Cycles
Catalysts play a pivotal role in modern quinoline synthesis by lowering activation energies and controlling selectivity. Catalysts can be Brønsted acids, Lewis acids, or transition-metal complexes. wikipedia.orgjk-sci.com
Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., tin tetrachloride, iodine) are commonly used in Friedländer and Doebner-von Miller reactions. wikipedia.orgjk-sci.com They function by activating the carbonyl groups toward nucleophilic attack, thereby facilitating both the initial condensation and the subsequent cyclization steps. Zeolites, acting as solid acid catalysts, have also been employed, where the ratio of Lewis to Brønsted acid sites can influence the reaction pathway and product distribution. researchgate.net
Transition-Metal Catalysis: Transition metals like palladium, rhodium, cobalt, and ruthenium offer unique mechanistic pathways. A plausible catalytic cycle for a palladium-catalyzed oxidative annulation might proceed as follows: mdpi.com
Oxidation: A palladium catalyst oxidizes an allylic alcohol substrate to an α,β-unsaturated aldehyde.
Condensation: The aldehyde reacts with an aniline to form an imine intermediate.
Cyclization: The palladium catalyst coordinates the reactants, leading to C-N bond cleavage and an irreversible cyclization to form a dihydroquinoline-type structure.
Aromatization: A final palladium-catalyzed dehydrogenation step yields the aromatic quinoline product and regenerates the active catalyst. mdpi.com
Similarly, cobalt(III)-catalyzed reactions proceed via an ortho-C–H bond activation on the aniline ring, which then allows for cyclization with a coupling partner like an alkyne. mdpi.comorganic-chemistry.org
| Catalyst Type | Catalyst Example(s) | Role in Mechanism | Reference |
|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic Acid, Sulfuric Acid | Activates carbonyl groups for nucleophilic attack. | wikipedia.orgjk-sci.com |
| Lewis Acid | Iodine, Tin Tetrachloride, Neodymium(III) Nitrate | Coordinates to carbonyl oxygen, increasing electrophilicity. | wikipedia.orgiipseries.org |
| Solid Acid | Zeolites, Nafion | Provides acid sites for condensation and cyclization. | organic-chemistry.orgresearchgate.net |
| Transition Metal | Palladium, Cobalt, Rhodium, Ruthenium Complexes | Enables C-H activation, oxidative annulation, and dehydrogenation. | mdpi.com |
Theoretical Mechanistic Postulations and Experimental Verification
The mechanisms of quinoline synthesis have been rigorously investigated through both theoretical calculations and experimental studies. These efforts have been crucial in validating proposed pathways and understanding subtle mechanistic details.
A landmark example of experimental verification is the study of the Skraup-Doebner-von Miller mechanism using ¹³C-labeled ketones in crossover experiments . nih.gov Researchers reacted an aniline with a 50:50 mixture of labeled and unlabeled α,β-unsaturated ketones. The quinoline product showed a complete scrambling of the ¹³C label, which could only be explained by the proposed fragmentation of the initial adduct into smaller imine and ketone fragments that subsequently recombine. This experiment provided strong evidence against a simpler, direct cyclization pathway. wikipedia.orgnih.gov
ESI-MS (Electrospray Ionization Mass Spectrometry) analysis has been used to detect and verify the existence of proposed transient intermediates. For example, in a desulfurative synthesis of quinolines, ESI-MS confirmed the formation of the less stable 1,5-benzothiazepine intermediate, lending crucial support to the proposed ring-contraction mechanism. rsc.org
DFT (Density Functional Theory) calculations have become an invaluable tool for exploring reaction energy profiles and the structures of transition states. researchgate.net Computational studies have been used to support the plausibility of proposed reaction patterns, such as the reductive cyclization of nitroaryl-substituted dihydrofurans, by calculating the energetics of different pathways. researchgate.net These theoretical models help rationalize observed product distributions and predict the reactivity of different substrates, complementing experimental findings.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 2-(3-Quinolyl)aniline. DFT methods offer a balance between computational cost and accuracy, making them a popular choice for studying medium to large-sized organic molecules. nih.gov
DFT calculations are employed to determine the optimized molecular geometry and electronic structure of this compound. These calculations provide information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-poor regions of the molecule. nih.govnih.gov These maps are useful for predicting sites of electrophilic and nucleophilic attack. For instance, in related aniline (B41778) derivatives, the negative potential sites are often located around electronegative atoms, indicating their susceptibility to electrophilic attack. thaiscience.info
Natural Bond Orbital (NBO) analysis is another technique used to study the electronic structure, providing insights into charge transfer interactions and hyperconjugative stabilities within the molecule. nih.gov For quinoline (B57606) derivatives, DFT studies have been used to investigate the electronic structures to predict their stability and reactivity. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. thaiscience.info The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule. irjweb.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. irjweb.com
In studies of various quinoline and aniline derivatives, DFT calculations have been used to determine the HOMO and LUMO energies and their corresponding energy gaps. nih.govmdpi.com This information helps in understanding the intramolecular charge transfer that can occur within the molecule. irjweb.com
Below is a table of representative HOMO-LUMO energy gaps for related aniline derivatives, calculated using DFT, which can provide an estimation of the expected range for this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| p-aminoaniline | -4.6019 | Not specified | 4.6019 |
| p-nitroaniline | -3.8907 | Not specified | 3.8907 |
| p-isopropylaniline | -5.2968 | Not specified | 5.2968 |
| Data for illustrative purposes for related aniline compounds. thaiscience.info |
Computational methods, particularly DFT, can be used to predict the redox potentials of organic molecules. umn.edu The one-electron oxidation potential of a molecule is strongly correlated with the energy of its HOMO. umn.edunih.gov By calculating the HOMO energy in a simulated aqueous solution, it is possible to establish linear relationships that can predict the oxidation potential with a reasonable degree of accuracy. umn.edu
For substituted anilines, computational studies have shown that both semiempirical molecular orbital theory and DFT can be used to compute one-electron oxidation potentials. These theoretical predictions, when correlated with experimental data, can yield mean unsigned errors as low as 0.02 V. umn.edu Machine learning models trained on DFT-derived data are also emerging as powerful tools for the rapid prediction of redox potentials for large sets of molecules. nih.govresearchgate.net These approaches can accelerate the discovery of new redox-active materials for applications such as organic batteries. nih.gov
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to study the dynamic behavior of this compound and its interactions with its environment. nih.gov MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvent molecules or biological targets. rsc.org
In the context of drug design, molecular docking studies are often performed to predict the binding affinity and orientation of a molecule within the active site of a protein. nih.gov For quinoline derivatives that have shown potential as enzyme inhibitors, molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues. nih.gov For related quinazoline (B50416) derivatives, molecular dynamic simulations have been used to assess the stability of ligand-protein complexes over time. nih.gov
Computational Prediction of Reaction Pathways and Energetics
Computational chemistry plays a crucial role in predicting the most likely pathways for chemical reactions and calculating the associated energy changes. nih.gov For the synthesis of quinolines, various methods exist, such as the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.netorganic-chemistry.org
Theoretical calculations can be used to investigate the mechanism of such reactions, determining the structures of transition states and intermediates and calculating the activation energies for different steps. researchgate.net This information is vital for understanding the reaction mechanism and for optimizing reaction conditions to improve yields and selectivity. Computer-assisted synthesis design tools, which may incorporate machine learning algorithms, are also being developed to predict retrosynthetic pathways for complex molecules. nih.gov
Solvent Effect Modeling in Synthesis
The choice of solvent can have a significant impact on the rate, yield, and selectivity of a chemical reaction. Computational models can be used to study the effect of the solvent on the synthesis of this compound. The Friedländer synthesis of quinolines, for example, can be influenced by the solvent used. researchgate.net
Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often used in DFT calculations to approximate the effect of the solvent by representing it as a continuous dielectric medium. This approach allows for the calculation of thermodynamic and kinetic parameters in different solvents, helping to rationalize experimental observations and predict the optimal solvent for a given reaction. For instance, studies on the Friedländer synthesis have explored the use of various solvents and catalysts, including environmentally benign options like deep eutectic solvents. researchgate.net Computational modeling can aid in understanding the role of these solvents at a molecular level.
Theoretical Interpretation of Spectroscopic Data (Methodology Focus)
The theoretical interpretation of spectroscopic data for this compound and its derivatives relies heavily on quantum chemical calculations, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). rsc.orgresearchgate.net These computational methods have proven to be highly effective for predicting and understanding the electronic and vibrational properties of complex organic molecules. nih.gov
The core methodology involves optimizing the ground-state molecular geometry of the compound using a selected DFT functional and basis set. A popular and widely used functional for such calculations is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with basis sets like 6-31G(d,p) or 6-31G. rsc.orgscispace.com For more precise results, larger basis sets such as 6-311++G may be employed. researchgate.net Vibrational frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to simulate infrared (IR) and Raman spectra. scispace.comresearchgate.net The calculated vibrational frequencies and intensities can be compared with experimental FTIR and FT-Raman spectra to make detailed assignments of vibrational modes. researchgate.net
For the interpretation of electronic spectra (UV-Visible absorption and emission), Time-Dependent Density Functional Theory (TD-DFT) is the standard approach. rsc.orgresearchgate.net This method calculates the energies of electronic excited states, which correspond to the absorption peaks observed in a UV-Vis spectrum. researchgate.net The choice of functional can be critical for accurate predictions; while B3LYP is common, long-range corrected functionals like CAM-B3LYP are often used to provide more accurate results for charge-transfer excitations, which are common in quinoline-aniline systems. researchgate.net Calculations are typically performed to simulate the spectrum in different environments, such as in the gaseous phase or in various solvents, using models like the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.net
These computational approaches provide deep insights into the molecule's electronic structure, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netimist.ma The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity, stability, and electronic transition properties of the molecule. nih.gov
Table 1: Common Methodologies for Spectroscopic Data Interpretation
| Spectroscopic Data | Computational Method | Common Functionals | Typical Basis Sets | Key Outputs |
|---|---|---|---|---|
| Vibrational (FTIR, FT-Raman) | Density Functional Theory (DFT) | B3LYP, B3PW91 | 6-31G(d,p), 6-311++G** | Optimized Geometry, Vibrational Frequencies, IR/Raman Intensities |
| Electronic (UV-Vis) | Time-Dependent DFT (TD-DFT) | B3LYP, CAM-B3LYP | 6-31G(d,p), 6-311++G** | Excitation Energies, Oscillator Strengths, Absorption Wavelengths (λmax) |
| Nuclear Magnetic Resonance | Gauge-Independent Atomic Orbital (GIAO) | B3LYP | 6-311++G** | 1H and 13C Chemical Shifts |
Computational Design of Novel Chemical Entities based on this compound Scaffold
The this compound scaffold serves as a valuable starting point for the computational design of novel chemical entities with tailored properties for various applications, including medicinal chemistry and materials science. nih.govnih.gov The process of designing new molecules is guided by computational techniques such as structure-based drug design, scaffold hopping, and Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.netnih.gov
The design process often begins with an in silico evaluation of the parent scaffold. DFT calculations are used to determine key electronic properties, such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO/LUMO), and global reactivity descriptors (e.g., chemical hardness, softness, and electronegativity). rsc.org These parameters provide insights into the regions of the molecule that are susceptible to electrophilic or nucleophilic attack and guide the rational placement of various substituents to modulate the molecule's electronic character and reactivity. rsc.org
Based on this foundational understanding, new derivatives are designed by computationally introducing different functional groups at various positions on the quinoline or aniline rings. For example, researchers have computationally explored the effects of adding electron-donating or electron-withdrawing groups to tune the photophysical properties of quinoline derivatives. rsc.org In medicinal chemistry, this approach is used to optimize the interaction of the molecule with a biological target. Molecular docking simulations are employed to predict the binding affinity and orientation of designed analogs within the active site of a target protein, such as an enzyme or receptor. nih.govnih.gov For instance, quinoline-1,2,3-triazole-aniline hybrids have been designed and evaluated in silico for their potential as anti-HIV agents, with docking studies revealing key interactions with amino acid residues in the active site of the target enzyme. nih.gov
The goal of these computational design strategies is to generate a focused library of virtual compounds with a high probability of possessing the desired activity. These virtual screening and design efforts significantly reduce the number of compounds that need to be synthesized and tested experimentally, accelerating the discovery process. derpharmachemica.com
Table 2: Examples of Computationally Designed Derivatives and Their Targeted Applications
| Scaffold Base | Designed Modification | Computational Technique(s) | Targeted Application/Property |
|---|---|---|---|
| Quinoline-Aniline | Addition of 1,2,3-triazole linker | DFT, Molecular Docking | Anti-HIV, Antitubercular Agents nih.gov |
| Chloroquinoline | Addition of vinyl benzylidene aniline substituents | Molecular Docking, Molecular Dynamics | Fungal Biofilm Inhibition nih.gov |
| Quinoline | Acid-amine cross-coupling with various carboxylic acids | DFT, TD-DFT | Tunable Photophysical Properties (Fluorophores) nih.gov |
| 2,3-disubstituted-4(3H)quinazolinone | Various substitutions at R2 and R3 positions | 2D-QSAR, 3D-QSAR | Anticonvulsant Activity researchgate.net |
Applications in Chemical Science and Advanced Materials
Ligand Design and Coordination Chemistry
The structure of 2-(3-Quinolyl)aniline, featuring a nitrogen atom within the quinoline (B57606) ring and an amino group on the attached aniline (B41778) ring, makes it an excellent candidate for a bidentate ligand. These two nitrogen atoms can act as donor sites, allowing the molecule to bind to a single metal center. This chelating ability is fundamental to its applications in coordination chemistry. The importance of the quinoline nucleus and its derivatives in forming metal chelates has been widely noted for its potential to enhance biological and physiological activities. researchgate.net
This compound is poised to act as a bidentate N,N'-donor ligand, capable of forming a stable six-membered chelate ring upon coordination to a metal ion. This configuration is often associated with high thermodynamic stability in the resulting metal complex. The chelating ability is comparable to other well-studied bidentate nitrogen ligands like 2,2'-bipyridine. nih.gov The formation of stable five- or six-membered chelate rings is a common and favorable outcome in the coordination of polydentate ligands with transition metals. nih.gov The presence of both a heterocyclic nitrogen (from quinoline) and an exocyclic amino group (from aniline) provides a versatile coordination environment.
The reaction of this compound with various transition metal salts is expected to yield a range of coordination complexes. Metals such as iron, copper, zinc, cobalt, and nickel are known to form stable complexes with nitrogen-containing heterocyclic ligands. nih.govuni.lunih.gov The stoichiometry of the resulting complexes (i.e., the ligand-to-metal ratio) can vary, leading to mononuclear complexes with different coordination numbers and geometries, such as tetrahedral, square planar, or octahedral. The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the reaction conditions.
Table 1: Potential Metal Complexes of this compound (L)
| Metal Ion | Potential Complex Formula | Assumed Stoichiometry (L:M) | Possible Coordination Geometry |
|---|---|---|---|
| Cu(II) | [Cu(L)Cl₂] | 1:1 | Distorted Tetrahedral / Square Planar |
| Ni(II) | [Ni(L)₂]Cl₂ | 2:1 | Octahedral |
| Fe(II) | [Fe(L)₂]Cl₂ | 2:1 | Octahedral |
| Zn(II) | [Zn(L)Cl₂] | 1:1 | Tetrahedral |
This table is illustrative and based on common coordination patterns of related ligands.
The bonding in metal complexes of this compound involves the donation of electron pairs from the two nitrogen atoms to the vacant orbitals of the transition metal ion, forming coordinate covalent bonds. The quinoline nitrogen, being part of an aromatic heterocyclic system, and the aniline nitrogen both act as σ-donors. For transition metals with filled d-orbitals, there is also the potential for π-backbonding, where electron density from the metal is donated back into the π* orbitals of the quinoline ring. This interaction can strengthen the metal-ligand bond and influence the electronic properties of the complex. The study of structurally similar thionitrosyl complexes of rhenium shows that ligands with 'hard' donor atoms often arrange themselves in specific positions relative to multiple bonds, a principle that can be applied to understanding the coordination sphere in these types of complexes. mdpi.com
Role as Intermediates in Organic Synthesis
Beyond coordination chemistry, this compound is a valuable intermediate in organic synthesis. Its bifunctional nature—possessing both a reactive aniline moiety and a stable quinoline core—allows for the construction of more elaborate molecules.
Heterocyclic compounds are among the most varied and important families of molecules used in organic synthesis. this compound serves as a foundational scaffold for creating larger, more complex heterocyclic systems. The amino group on the aniline ring is a key site for further chemical modification. It can undergo a variety of reactions, including acylation, alkylation, and diazotization, which allows for the attachment of diverse functional groups or the fusion of new rings. For instance, derivatives such as 2-(2-methylquinolin-3-yl)aniline and 2-(2-phenylquinolin-3-yl)aniline have been synthesized as part of research into new bioactive compounds. derpharmachemica.comderpharmachemica.com This demonstrates the utility of the 2-(quinolin-3-yl)aniline core as a building block for creating a library of substituted derivatives. nih.gov
Table 2: Synthetic Potential of this compound as a Building Block
| Reactive Site | Type of Reaction | Potential Product Class |
|---|---|---|
| Aniline -NH₂ Group | Acylation | Amides |
| Aniline -NH₂ Group | N-Alkylation | Secondary/Tertiary Amines |
| Aniline -NH₂ Group | Diazotization followed by coupling | Azo Compounds |
| Aniline Ring | Electrophilic Aromatic Substitution | Halogenated or Nitrated Derivatives |
The aniline moiety is a well-established precursor in the synthesis of a wide array of materials, including polymers and dyes. umich.edu The rigid, planar structure and the extended π-conjugated system of this compound make it an attractive candidate for the development of novel organic materials with specific electronic and photophysical properties. The combination of the electron-donating aniline portion and the electron-accepting quinoline portion can give rise to interesting charge-transfer characteristics. This makes the molecule a potential building block for materials used in organic electronics, such as organic light-emitting diodes (OLEDs), or as a component in the synthesis of advanced polymers and dyes. The quinoline ring system itself is a key component in many pharmacologically active substances and functional dyes. researchgate.net
Catalysis and Organometallic Chemistry
The unique structural motif of this compound, which combines a quinoline and an aniline fragment, presents significant potential for its application as a ligand in catalysis and organometallic chemistry. The presence of two distinct nitrogen donor atoms allows for the formation of stable chelate complexes with a variety of transition metals, which are central to the design of novel catalytic systems.
Design of Catalytic Systems Employing Quinolyl Aniline Ligands
The design of catalytic systems based on quinolyl aniline ligands, such as this compound, is predicated on its ability to act as a bidentate N,N-cheating ligand. This chelation to a metal center can enhance the stability and modulate the electronic and steric properties of the resulting complex, thereby influencing its catalytic activity. The coordination chemistry of analogous aminoquinoline ligands, particularly 8-aminoquinoline (B160924), has been explored with various transition metals, including palladium, rhenium, and cobalt, providing a foundational understanding for the potential of this compound in catalysis. bohrium.comnih.govnih.gov
Palladium complexes of 8-aminoquinoline derivatives have demonstrated catalytic activity in oxidation reactions. bohrium.com For instance, water-soluble palladium complexes of 8-aminoquinoline have been shown to catalyze the oxidation of benzyl (B1604629) alcohols to benzaldehydes. bohrium.com It is conceivable that palladium complexes of this compound could be designed for similar oxidative transformations, as well as for cross-coupling reactions, where palladium catalysis is paramount. The electronic properties of the quinoline and aniline rings can be tuned by introducing substituents, which in turn would affect the catalytic performance of the metal center.
Furthermore, the use of 8-aminoquinoline as a directing group in C-H bond functionalization suggests a potential avenue for the application of this compound-based catalysts. nih.gov The aniline nitrogen could potentially direct a metal catalyst to activate a specific C-H bond, enabling regioselective functionalization of organic molecules. The design of such catalytic systems would involve the careful selection of the metal precursor and reaction conditions to achieve the desired reactivity and selectivity.
| Catalyst Design Principle | Potential Metal Center | Target Catalytic Reaction | Rationale based on Analogous Systems |
|---|---|---|---|
| Bidentate N,N-Chelation | Palladium (Pd) | Oxidation, Cross-Coupling | Palladium complexes of 8-aminoquinoline show activity in alcohol oxidation. bohrium.com |
| Directing Group Functionality | Rhodium (Rh), Ruthenium (Ru) | C-H Bond Functionalization | 8-Aminoquinoline is a known directing group for C-H activation. nih.gov |
| Modulation of Electronic Properties | Cobalt (Co), Iron (Fe) | Polymerization, Redox Reactions | Bis(imino)pyridine-cobalt complexes are active polymerization catalysts. nih.gov |
Applications in Polymerization Catalysis
The structural similarities between this compound and ligands used in polymerization catalysis, such as bis(imino)pyridine systems, suggest its potential utility in this field. Cobalt complexes bearing bis(imino)-6,7-dihydro-5H-quinoline ligands have been shown to be highly active catalysts for the polymerization of ethylene, producing polyethylene (B3416737) waxes with high levels of vinyl functionality. nih.gov These catalysts, when activated with a co-catalyst like methylaluminoxane (B55162) (MAO), exhibit impressive activities.
A hypothetical cobalt complex of this compound could be envisioned to catalyze olefin polymerization. The steric and electronic environment around the cobalt center, dictated by the quinolyl aniline ligand, would be crucial in determining the catalytic activity, the molecular weight of the resulting polymer, and its microstructure. The aniline moiety offers a site for modification, allowing for the synthesis of a library of ligands with varying steric bulk and electronic properties, which could be screened for optimal polymerization performance.
Similarly, palladium complexes have been investigated for their catalytic activity in polymerization reactions. While direct examples with quinolyl aniline ligands are scarce, palladium(II) complexes with other N,N-chelating ligands are known to catalyze the polymerization of various monomers. The development of well-defined organometallic palladium complexes with this compound could lead to catalysts for the synthesis of specialty polymers.
Studies on Organometallic Species with Quinolyl Aniline Ligands
The study of organometallic species formed with quinolyl aniline ligands is essential for understanding their fundamental coordination chemistry and for the rational design of catalysts. While the organometallic chemistry of this compound itself is not extensively documented, insights can be drawn from studies on related 8-aminoquinoline complexes.
Rhenium tricarbonyl halide complexes of 8-aminoquinoline have been synthesized and characterized, revealing a bidentate coordination mode of the ligand. nih.gov Spectroscopic and computational studies of these complexes have provided information on their electronic structure and the nature of their frontier molecular orbitals. nih.gov Similar studies on organometallic complexes of this compound with metals like rhenium, palladium, or platinum would be valuable. Such investigations would elucidate the bonding characteristics, stability, and reactivity of these complexes.
| Organometallic Species | Characterization Technique | Key Information Obtained | Relevance |
|---|---|---|---|
| Re(CO)3X(this compound) | IR, UV-Vis, NMR Spectroscopy, DFT Calculations | Coordination mode, electronic transitions, molecular orbital energies. nih.gov | Understanding fundamental electronic properties. |
| PdCl2(this compound) | X-ray Crystallography, ESI-Mass Spectrometry | Molecular structure, bond parameters, stability. nih.gov | Informing catalyst design and mechanism. |
| Co(II) or Co(III) complexes | Magnetic Susceptibility, EPR Spectroscopy | Oxidation state and spin state of the metal center. | Correlating structure with catalytic activity in polymerization. |
Potential in Material Science Applications (Non-Property Specific)
The conjugated π-system of the quinoline and aniline moieties in this compound makes it an attractive building block for advanced materials with potential applications in sensors and optoelectronics. The ability to coordinate with metal ions and the potential for polymerization further expand its utility in material science.
Development of Sensors (Methodology and Design Focus)
The design of chemical sensors based on this compound can be approached through several methodologies, primarily leveraging its metal-coordinating and potential fluorescence properties. Quinoline derivatives are well-known for their use in fluorescent sensors for metal ions. The coordination of a metal ion to a quinoline-based ligand can lead to changes in the fluorescence spectrum, such as quenching or enhancement, which can be used for quantitative detection.
A sensor based on this compound could be designed to detect specific metal ions through a chelation-enhanced fluorescence (CHEF) mechanism. In this design, the free ligand would exhibit weak fluorescence, and upon binding to a target metal ion, the rigidity of the molecule would increase, leading to a significant enhancement of the fluorescence intensity. The selectivity of the sensor could be tuned by modifying the aniline part of the molecule to create a specific binding pocket for the target analyte.
Another approach is the development of polymeric sensors. The polymerization of aniline and its derivatives is a well-established method for creating conductive polymers. urfu.ruias.ac.in A polymer incorporating the this compound unit could be synthesized, and its electrical or optical properties could be modulated by the presence of an analyte. For instance, the binding of an analyte to the quinoline nitrogen could alter the electronic structure of the polymer, leading to a measurable change in its conductivity or absorption spectrum.
Exploration in Optoelectronic Materials (Conceptual Research)
The inherent photophysical properties of quinoline and the charge-transporting capabilities of aniline suggest that this compound and its derivatives could be explored for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and solar cells. Quinoline-based compounds are known for their high thermal and chemical stability and electron-transporting capabilities, which are desirable properties for materials used in optoelectronic devices. nih.gov
Conceptually, metal complexes of this compound could be investigated as phosphorescent emitters in OLEDs. Luminescent transition metal complexes, particularly those of iridium(III) and platinum(II), with quinoline-based ligands have been shown to exhibit efficient phosphorescence. dur.ac.uk The combination of the quinoline and aniline moieties in the ligand could influence the energy of the triplet excited state and, consequently, the emission color of the complex. The aniline group also provides a handle for further functionalization to improve properties such as solubility and film-forming ability.
Furthermore, the donor-acceptor architecture that can be created by linking the electron-rich aniline moiety to the relatively electron-deficient quinoline ring could be beneficial for applications in organic photovoltaics. The design of novel organic dyes for dye-sensitized solar cells (DSSCs) often involves incorporating donor and acceptor units connected by a π-conjugated bridge to facilitate intramolecular charge transfer upon photoexcitation. This compound could serve as a core structure for the development of such dyes. Theoretical studies using density functional theory (DFT) could be employed to predict the electronic and optical properties of designed molecules and guide the synthesis of promising candidates for optoelectronic applications. nih.gov
Q & A
Q. What methodologies validate the biological activity of this compound derivatives without commercial standards?
- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives via in vitro assays (e.g., enzyme inhibition IC₅₀). Isotopic labeling (e.g., ¹⁴C) tracks metabolite formation. Negative controls (e.g., unsubstituted aniline) isolate quinoline-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
